

c-Met-IN-18 Click Chemistry Protocol for Target Identification: Application Notes

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Compound of Interest

Compound Name: *c-Met-IN-18*

Cat. No.: *B15575265*

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Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a multitude of cellular processes including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway through mutation, amplification, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] Target identification and validation are crucial steps in the development of novel c-Met inhibitors. Chemical proteomics, utilizing activity-based protein profiling (ABPP) with clickable probes, has emerged as a powerful tool for identifying the cellular targets of small molecule inhibitors in a complex proteome.[4]

c-Met-IN-18 is a potent, ATP-competitive, and cell-permeable inhibitor of c-Met that has been functionalized with a terminal alkyne group.[1][5] This alkyne handle allows for the covalent attachment of reporter tags, such as biotin or fluorescent dyes, via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables the enrichment and subsequent identification of c-Met and its potential off-targets from cell

lysates or even living cells, providing valuable insights into the inhibitor's selectivity and mechanism of action.

These application notes provide a detailed protocol for the use of **c-Met-IN-18** in a click chemistry-based workflow for the identification of its protein targets in a cellular context.

Quantitative Data

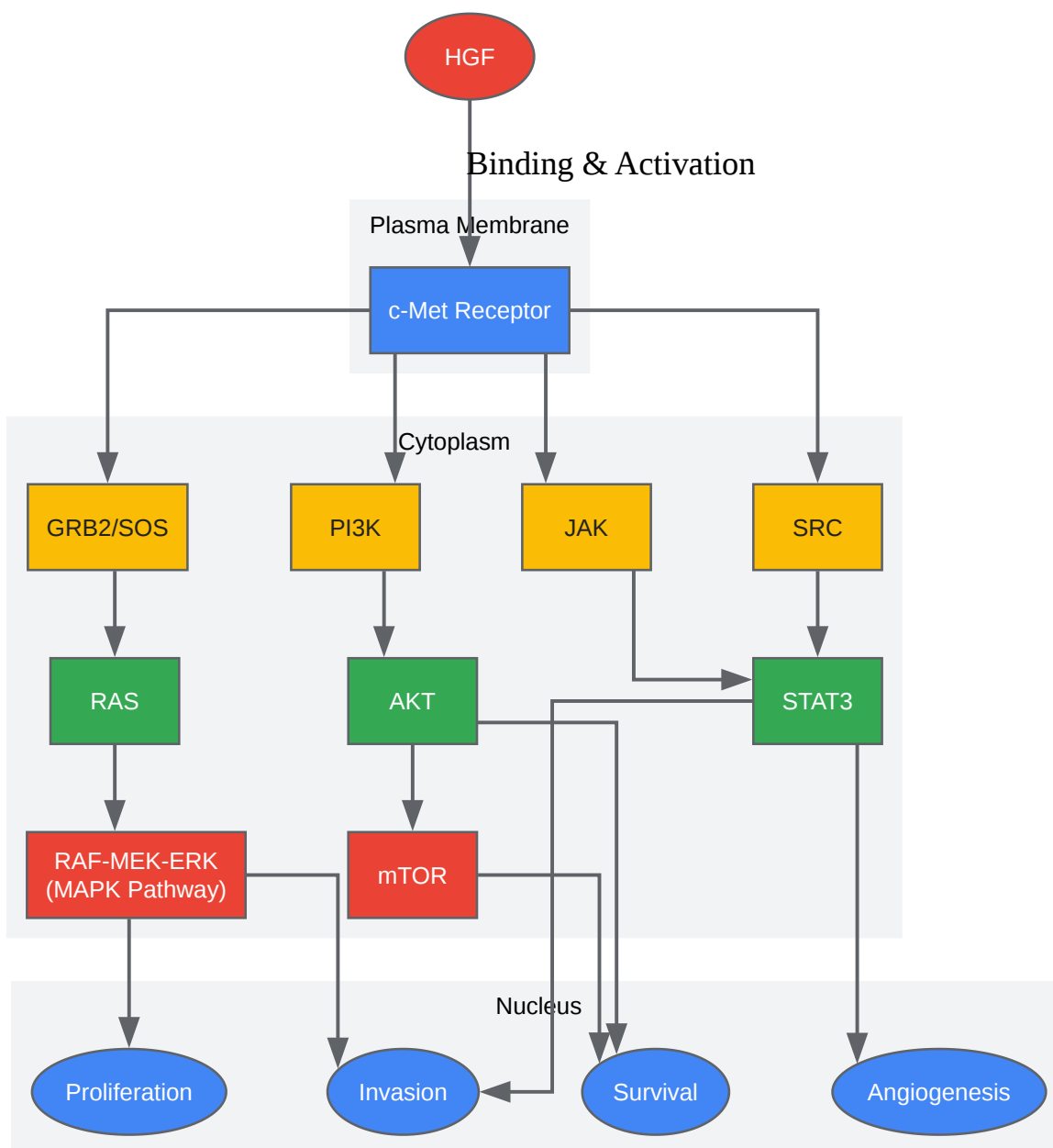
The inhibitory activity of **c-Met-IN-18** against wild-type (WT) and a mutant form of c-Met is summarized in the table below. This data is essential for designing target engagement studies and interpreting experimental results.

Target	IC50 (nM)
c-Met (WT)	0.013
c-Met (D1228V)	0.20

Data sourced from MedChemExpress.[\[1\]](#)[\[5\]](#)

Signaling Pathway

The c-Met signaling pathway is a complex network that plays a pivotal role in both normal physiology and cancer. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades. The diagram below illustrates the major pathways activated by c-Met.

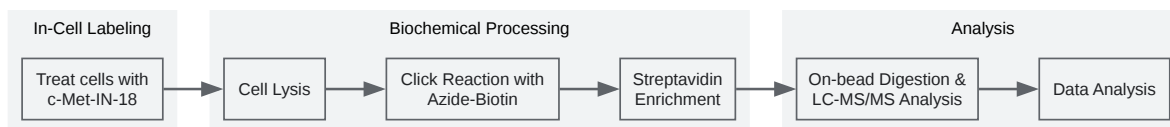


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Caption: The c-Met signaling pathway and its downstream effectors.

Experimental Workflow

The overall workflow for target identification using **c-Met-IN-18** involves treating cells with the probe, lysing the cells, performing a click reaction to attach a biotin tag, enriching the biotinylated proteins, and finally identifying the proteins by mass spectrometry.



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Caption: Experimental workflow for target identification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In-Cell Labeling with c-Met-IN-18

- Cell Culture: Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
- Probe Preparation: Prepare a stock solution of **c-Met-IN-18** in DMSO. The final concentration for cell treatment should be determined empirically, but a starting point of 1-10 μM is recommended.
- Cell Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of **c-Met-IN-18**. A DMSO vehicle control should be run in parallel. For competitive experiments, pre-incubate cells with a non-alkyne-modified c-Met inhibitor before adding **c-Met-IN-18**.
- Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
- Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until further use.

Protocol 2: Cell Lysis and Protein Quantification

- **Lysis Buffer Preparation:** Prepare a lysis buffer suitable for maintaining protein integrity. A common lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- **Cell Lysis:** Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Protein Quantification:** Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the BCA assay.

Protocol 3: Click Chemistry Reaction

- **Reagent Preparation:**
 - **Azide-Biotin Probe:** Prepare a stock solution of an azide-functionalized biotin probe (e.g., Azide-PEG4-Biotin) in DMSO.
 - **Copper(II) Sulfate (CuSO₄):** Prepare a 50 mM stock solution in water.
 - **Tris(2-carboxyethyl)phosphine (TCEP):** Prepare a 50 mM stock solution in water. TCEP is a reducing agent to maintain copper in the Cu(I) state.
 - **Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA):** Prepare a 10 mM stock solution in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and enhances reaction efficiency.
- **Click Reaction Mixture:** In a microcentrifuge tube, combine the following reagents in the specified order (final concentrations are suggested starting points):
 - Protein lysate (1-2 mg of total protein)
 - Azide-Biotin probe (final concentration: 100 μM)
 - TCEP (final concentration: 1 mM)
 - TBTA (final concentration: 100 μM)

- CuSO₄ (final concentration: 1 mM)
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Protocol 4: Protein Enrichment and Preparation for Mass Spectrometry

- Streptavidin Bead Preparation: Resuspend streptavidin-agarose or magnetic beads in lysis buffer and wash them three times.
- Enrichment: Add the washed streptavidin beads to the click reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.
- Washing: Pellet the beads and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series would be:
 - Twice with 0.2% SDS in PBS
 - Twice with 1 M NaCl
 - Twice with PBS
- On-Bead Digestion:
 - Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate).
 - Reduce the proteins with DTT and alkylate with iodoacetamide.
 - Add sequencing-grade trypsin and incubate overnight at 37°C.
- Peptide Elution and Desalting:
 - Collect the supernatant containing the digested peptides.
 - Desalt the peptides using a C18 StageTip or equivalent.

- LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify and quantify the enriched proteins using a suitable proteomics software package. Compare the results from the **c-Met-IN-18** treated sample to the DMSO control and competitive inhibition samples to identify specific targets.

Conclusion

The use of **c-Met-IN-18** in conjunction with click chemistry and mass spectrometry-based proteomics provides a robust and sensitive method for the identification of its cellular targets. This approach can be invaluable for validating on-target activity, uncovering potential off-targets, and elucidating the mechanism of action of c-Met inhibitors in a physiologically relevant context. The protocols provided herein serve as a comprehensive guide for researchers aiming to employ this powerful technique in their drug discovery and chemical biology research.

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References

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